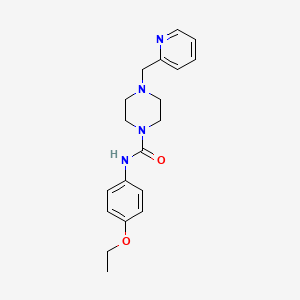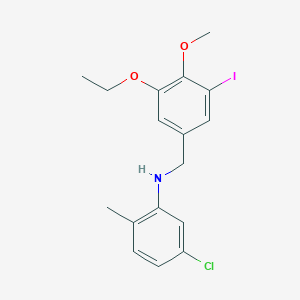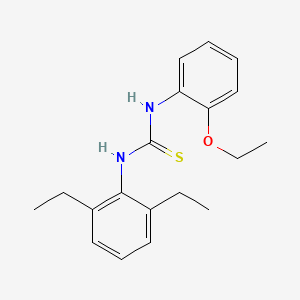![molecular formula C18H20N2O3 B4774488 methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate](/img/structure/B4774488.png)
methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate, commonly known as MPPB, is a chemical compound that has gained attention in scientific research for its potential therapeutic effects. MPPB belongs to the family of benzoate derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of MPPB is not fully understood, but studies have suggested that it may act through multiple pathways. MPPB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in gene expression patterns that may contribute to the therapeutic effects of MPPB.
Biochemical and Physiological Effects:
MPPB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MPPB has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. MPPB has also been shown to have anti-fibrotic effects, reducing the accumulation of collagen in fibrotic tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPPB in lab experiments is its relatively low toxicity. MPPB has been shown to have low acute toxicity in animal studies, making it a safer alternative to other compounds that may have higher toxicity. However, one of the limitations of using MPPB in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of MPPB. One area of research is the development of MPPB analogs with improved bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of MPPB in other medical conditions, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPPB and its effects on gene expression and epigenetic regulation.
Conclusion:
In conclusion, MPPB is a chemical compound with potential therapeutic effects in various medical conditions. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research. While there are some limitations to its use in lab experiments, the development of MPPB analogs and further investigation of its mechanism of action may lead to new therapeutic applications for this compound.
Applications De Recherche Scientifique
MPPB has been studied extensively for its potential therapeutic effects in various medical conditions. One of the major areas of research for MPPB is cancer treatment. Studies have shown that MPPB can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPPB has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
methyl 2-(3-phenylpropylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-23-17(21)15-11-5-6-12-16(15)20-18(22)19-13-7-10-14-8-3-2-4-9-14/h2-6,8-9,11-12H,7,10,13H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIAGLWZYLGUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-phenylpropyl)carbamoyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)

![1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4774414.png)
![N-[3-(dimethylamino)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B4774421.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4774427.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4774430.png)
![N-[5-(2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4774445.png)
![5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4774458.png)
![N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4774463.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4774480.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4774485.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4774493.png)